molecular formula C6H7FN2 B109058 (4-Fluorophenyl)hydrazine CAS No. 371-14-2

(4-Fluorophenyl)hydrazine

Cat. No. B109058
CAS RN: 371-14-2
M. Wt: 126.13 g/mol
InChI Key: ZXBMIRYQUFQQNX-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)hydrazine, also known as 4-Fluorophenylhydrazine, is an organic compound with the chemical formula C6H7FN2 . It is formed by replacing one hydrogen atom on the benzene ring with fluorine .


Synthesis Analysis

The synthesis of (4-Fluorophenyl)hydrazine can be completed by the reaction of benzoic acid with ammonia hydrogen fluoride (HF/NH3). First, hydrogen peroxide is added to benzoic acid and hydrochloric acid solution to generate peroxybenzoic acid, and then hydrogen fluoride is added to ammonia to react to obtain 4-fluorophenylhydrazine .


Molecular Structure Analysis

The molecular structure of (4-Fluorophenyl)hydrazine is represented by the linear formula FC6H4NHNH2 . The molecular weight of the compound is 162.59 .


Chemical Reactions Analysis

(4-Fluorophenyl)hydrazine is a versatile reactant used in various syntheses such as the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes .


Physical And Chemical Properties Analysis

The melting point of (4-Fluorophenyl)hydrazine is approximately 36.8 °C, and the boiling point is 227 °C . It has a density of 1.257 . The compound is soluble in common organic solvents .

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

One significant application of (4-Fluorophenyl)hydrazine is in the development of fluorescent probes for detecting hydrazine in various environments. These probes are designed to be highly sensitive and selective for hydrazine, and their effectiveness has been demonstrated in both environmental and biological samples. For instance, Zhu et al. (2019) designed a ratiometric fluorescent probe with a large Stokes shift for measuring hydrazine in biological and water samples, highlighting its low cytotoxicity and suitability for fluorescence imaging in cells and zebrafish (Zhu et al., 2019). Similarly, Nguyen et al. (2018) reviewed the development of fluorescent probes for hydrazine, discussing the sensing mechanism and design strategies (Nguyen et al., 2018).

Monitoring and Imaging Applications

These fluorescent probes have also been utilized in monitoring and imaging applications. For example, Jung et al. (2019) proposed a next-generation fluorescent probe for hydrazine that offers fast and intuitive fluorescence transformation, with practical applications including real-time spray-based sensing and tissue imaging (Jung et al., 2019). Wu et al. (2019) developed a new quinoline-derived fluorescent probe for hydrazine detection, demonstrating its potential in environmental and biological sample detection (Wu et al., 2019).

Synthesis and Chemical Sensing

Safety And Hazards

(4-Fluorophenyl)hydrazine is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves while handling this compound .

Future Directions

(4-Fluorophenyl)hydrazine is a versatile reactant used in various syntheses such as the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes . This suggests that it has potential applications in the synthesis of complex organic compounds, which could be a direction for future research.

properties

IUPAC Name

(4-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBMIRYQUFQQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190589
Record name (4-Fluorophenyl)hydrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)hydrazine

CAS RN

371-14-2
Record name 4-Fluorophenylhydrazine
Source CAS Common Chemistry
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Record name (4-Fluorophenyl)hydrazine
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Record name (4-Fluorophenyl)hydrazine
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Record name (4-fluorophenyl)hydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
F Benington, EV Shoop, RH Poirier - The Journal of Organic …, 1953 - ACS Publications
RESULTS Tetra-(4-fluorophenyl) hydrazine was conveniently synthesized through a series of reactions which had previously been described for other tetraphenyl-hydrazines. Thus, 4-…
Number of citations: 10 pubs.acs.org
AM Magerramov, RA Alieva, VI Mardanova… - Journal of Structural …, 2012 - Springer
Single crystal X-ray diffraction is used to determine the crystal and molecular structure of 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione. …
Number of citations: 6 link.springer.com
A Erdem, H Genc, N Sen, R Kilincarslan, E Erdem - Revista de Chimie, 2017 - bch.ro
… Firstly, sequential treatment of 4-benzoyl-5-phenyl-2,3furandione (1) with an equimolar of N-benzylidene-N’ -2fluorophenyl hydrazine or N-benzylidene-N’ -4-fluorophenyl hydrazine in …
Number of citations: 1 bch.ro
VT Kamble, AS Sawant, SS Sawant… - Archiv der …, 2015 - Wiley Online Library
… [2-(3-chloro-4-fluorophenyl)]-4,5-dichloropyradizin-3-one 3 required as intermediate was prepared from the reaction of mucochloric acid 1 with 3-chloro-4-fluorophenyl hydrazine 2 in …
Number of citations: 13 onlinelibrary.wiley.com
A Nayyar, A Malde, E Coutinho, R Jain - Bioorganic & medicinal chemistry, 2006 - Elsevier
We have previously identified ring-substituted quinolines as a new structural class of anti-tuberculosis agents. In our ongoing efforts at structural optimization of this class, four series of …
Number of citations: 95 www.sciencedirect.com
DM Goldstein, T Alfredson, J Bertrand… - Journal of medicinal …, 2006 - ACS Publications
… Condensation of ethyl (ethoxymethylene)cyanoacetate with 4-fluorophenyl hydrazine 22 in ethanol formed pyrazole carboxylate esters directly. Saponification of the ester with lithium …
Number of citations: 72 pubs.acs.org
JB Thomas, AM Giddings, RW Wiethe… - Journal of Medicinal …, 2014 - ACS Publications
Compounds active at neurotensin receptors (NTS1 and NTS2) exert analgesic effects on different types of nociceptive modalities, including thermal, mechanical, and chemical stimuli. …
Number of citations: 39 pubs.acs.org
BNP Kumar, KN Mohana, L Mallesha - Journal of Fluorine Chemistry, 2013 - Elsevier
In the present study, 2,6-diflurobenzohydrazide 1 and 4-fluorophenylisothiocyanate were used as the starting materials to synthesize 5-(2,6-diflurophenyl)-N 3 -(4-fluorophenyl)-4H-1,2,4…
Number of citations: 60 www.sciencedirect.com
JC Sloop, C Holder, M Henary - European Journal of Organic …, 2015 - Wiley Online Library
Pyrazoles are highly essential heterocyclic structures prevalent in biologically active products used widely throughout various disciplines of chemical industry‐including medicine and …
KE Manoj Kumar, PA Suchetan… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C16H8F6N2, the dihedral angle between the pyrazole and difluorobenzene rings is 50.30 (13), while those between the pyrazole and fluorobenzene rings and …
Number of citations: 12 scripts.iucr.org

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